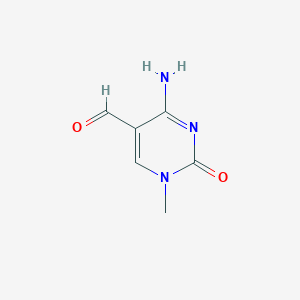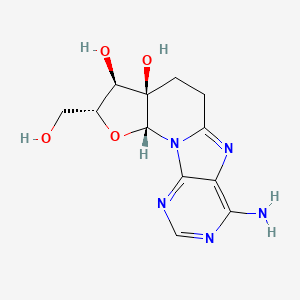
4-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-2-oxo-1,2-dihydro-pyrimidine-5-carboxylic acid with suitable aldehydes under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: It can be used in the study of enzyme inhibitors and as a probe for biological assays.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The pathways involved may include inhibition of enzyme catalysis and disruption of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Thio-containing Pyrimidines: These compounds have a sulfur atom at position 2 and exhibit diverse biological activities.
Triazole-Pyrimidine Hybrids: These compounds combine pyrimidine and triazole moieties and have potential neuroprotective and anti-inflammatory properties.
Uniqueness
4-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-amino-1-methyl-2-oxopyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H7N3O2/c1-9-2-4(3-10)5(7)8-6(9)11/h2-3H,1H3,(H2,7,8,11) |
InChI Key |
YBUYLFFEBNWQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=NC1=O)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13096038.png)


![3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13096051.png)


![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)



![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)
![4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)
![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)

